X-ray Crystallography: X-ray crystallography is frequently used to determine the three-dimensional structures of synthesized compounds. [, , , ]
Conformation Analysis: Understanding the preferred conformations of these molecules is important for understanding their interactions with biological targets. [, ]
Chemical Reactions Analysis
Common Reactions: Reactions like nucleophilic substitution, condensation reactions, and palladium-catalyzed cross-coupling reactions are commonly employed for incorporating the 4-methylpiperazine moiety into target molecules. [, , , ]
Structure-Activity Relationships (SAR)
Understanding these SAR is crucial for optimizing the potency, selectivity, and pharmacological properties of these compounds. [, , , , , , ]
Applications
Kinase Inhibitors: Several abstracts describe the synthesis and evaluation of compounds containing the 4-methylpiperazine moiety as kinase inhibitors. Kinases are enzymes involved in various cellular processes, and their dysregulation is implicated in diseases like cancer. Examples include:
BCR-ABL kinase inhibitors: [, , , , ]
FLT3 and CDK inhibitors: [, ]
Janus Kinase 1 (JAK1) inhibitors: []
c-Src/Abl kinase inhibitors: []
ALK inhibitors: []
Other Targets:
P2Y12 antagonists: []
Histamine H4 receptor ligands: []
Antipsychotic agents: [, ]
Antimicrobial Agents: Some compounds exhibited promising antibacterial and antifungal activities. [, , , ]
Anticonvulsant Agents: Derivatives with the 4-methylpiperazine group attached to pyrrolidine-2,5-dione showed anticonvulsant activity in animal models. []
Related Compounds
Compound Description: This compound serves as a crucial precursor in the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazoles, exhibiting potential biological activities. []
Relevance: This compound shares the core 4-methylpiperazine moiety with 4-(4-methylpiperazin-1-yl)benzoyl chloride, differing in the substitution on the benzene ring, which is replaced by an acetate group in this compound. []
2-(4-Methylpiperazin-1-yl)acetohydrazide
Compound Description: This hydrazide derivative plays a vital role as an intermediate in synthesizing heterocyclic compounds, specifically 1,3,4-oxadiazoles, from methyl (4-methylpiperazin-1-yl)acetate. []
Relevance: This compound shares the 4-methylpiperazine and acetate structural elements with 4-(4-methylpiperazin-1-yl)benzoyl chloride, further modified into a hydrazide in this derivative. []
Compound Description: This 1,3,4-oxadiazole derivative, synthesized from 2-(4-methylpiperazin-1-yl)acetohydrazide, acts as a versatile building block for generating various Mannich bases with potential pharmacological applications. []
Relevance: Although structurally distinct from 4-(4-methylpiperazin-1-yl)benzoyl chloride, this compound is a downstream product in the same synthetic pathway, highlighting the use of shared intermediates and potential exploration of related chemical space. []
Compound Description: This molecule acts as a potent and orally available cyclin-dependent kinase (CDK) inhibitor, showing promise as a potential anti-cancer agent, particularly for ovarian cancer. Its preclinical evaluation revealed good efficacy and tolerability. []
Relevance: This compound and 4-(4-methylpiperazin-1-yl)benzoyl chloride share the same core structure with a 4-(4-methylpiperazin-1-yl)phenyl moiety. This structural similarity highlights the exploration of diverse pharmacophores around this core structure for different therapeutic targets. []
Compound Description: FN-1501 is a dual inhibitor targeting both FLT3 and CDKs. This compound displays strong antiproliferative activity against acute myeloid leukemia (AML) cells and demonstrated promising in vivo efficacy with reduced toxicity compared to existing therapies. []
Relevance: This compound shares the 4-((4-methylpiperazin-1-yl)methyl)phenyl moiety with 4-(4-methylpiperazin-1-yl)benzoyl chloride, indicating a shared interest in this specific structural motif for developing kinase inhibitors. []
Compound Description: This molecule is a potent, reversible kinase inhibitor targeting both activating and resistant mutations of the epidermal growth factor receptor (EGFR). It exhibits strong in vitro and in vivo antitumor activity against non-small cell lung cancer (NSCLC) with a favorable selectivity profile. []
Relevance: Similar to PHA-848125, this compound and 4-(4-methylpiperazin-1-yl)benzoyl chloride share the 4-(4-methylpiperazin-1-yl)phenyl moiety, highlighting its significance in kinase inhibitor design. []
Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, effectively targeting both native and the T315I gatekeeper mutant. This activity makes it a promising therapeutic candidate for chronic myeloid leukemia (CML), especially in patients with resistance to existing therapies. [, , ]
Relevance: Both AP24534 and 4-(4-methylpiperazin-1-yl)benzoyl chloride share the 4-[(4-methylpiperazin-1-yl)methyl]phenyl structural motif, highlighting its potential significance for interacting with kinase targets. []
Compound Description: CHMFL-ABL/KIT-155 is a potent type II dual inhibitor of ABL and c-KIT kinases, demonstrating significant potential as a therapeutic agent for CML and gastrointestinal stromal tumors (GISTs). []
Relevance: This compound and 4-(4-methylpiperazin-1-yl)benzoyl chloride share the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety, highlighting the exploration of this specific structural motif for developing kinase inhibitors. []
Compound Description: AZD0530 acts as a highly selective, orally available, dual-specific inhibitor of c-Src and Abl kinases. This compound exhibits potent antitumor activity in preclinical models, particularly for pancreatic cancer. []
Relevance: Sharing the 4-methylpiperazin-1-yl substructure with 4-(4-methylpiperazin-1-yl)benzoyl chloride, AZD0530 highlights the exploration of this group's properties in different chemical contexts for kinase inhibition. []
Compound Description: This compound demonstrates potent dual inhibitory activity against discoidin domain receptors 1 and 2 (DDR1 and DDR2). It effectively inhibits LPS-induced IL-6 release in vitro and shows promising anti-inflammatory effects in an acute lung injury (ALI) mouse model. []
Relevance: Similar to CHMFL-ABL/KIT-155, this compound also shares the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl substructure with 4-(4-methylpiperazin-1-yl)benzoyl chloride, suggesting a common structural basis for exploring kinase and receptor interactions. []
Compound Description: ASP3026 is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor, exhibiting promising dose-dependent antitumor activity in preclinical models of EML4-ALK positive NSCLC. []
Relevance: Both ASP3026 and 4-(4-methylpiperazin-1-yl)benzoyl chloride feature a 4-methylpiperazin-1-yl group within their structures, suggesting the potential importance of this moiety for interacting with kinase targets. []
Compound Description: This rhodanine derivative acts as a potent and selective IKKβ inhibitor, inducing apoptosis in human colon cancer cells through mechanisms involving mitochondrial dysfunction and endoplasmic reticulum stress. []
Relevance: Both this compound and 4-(4-methylpiperazin-1-yl)benzoyl chloride feature a 4-methylpiperazin-1-yl group connected to a phenyl ring via a short linker, suggesting that this structural element might be relevant for its biological activity. []
Compound Description: AZD4205 is a potent and selective Janus kinase 1 (JAK1) inhibitor with good preclinical pharmacokinetics, demonstrating enhanced antitumor activity in combination with other anticancer agents. []
Relevance: AZD4205 and 4-(4-methylpiperazin-1-yl)benzoyl chloride share the 4-methylpiperazin-1-yl substructure, highlighting its potential application in designing kinase inhibitors. []
Compound Description: SAR107375 acts as a potent, selective, orally active dual inhibitor of thrombin and factor Xa, displaying promising antithrombotic activity in preclinical models with reduced bleeding risk compared to other agents. []
Relevance: Like other listed compounds, SAR107375 incorporates the 4-methylpiperazin-1-yl moiety, further emphasizing its potential relevance in pharmaceutical development, although the exact function in this specific case requires further investigation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.